molecular formula C10H23Cl2N3O B1420202 N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride CAS No. 1181519-34-5

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride

Cat. No.: B1420202
CAS No.: 1181519-34-5
M. Wt: 272.21 g/mol
InChI Key: YZUDBERWAFFQRV-UHFFFAOYSA-N
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Description

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C10H23Cl2N3O and its molecular weight is 272.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide derivatives, including N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride, continue to hold commercial importance due to their varied biological effects. Research has significantly expanded our understanding of the biological consequences of exposure to such compounds. The information on environmental toxicology has also been greatly enhanced, reflecting both the biological activity of these materials and their proposed usage in various applications (Kennedy, 2001).

Pharmacological Exploration

The search for novel synthetic opioids, including non-fentanil novel synthetic opioid receptor agonists, has highlighted the significance of N-substituted benzamides and acetamides. These compounds have been developed from patented compounds and show potential for further pharmacological research. The monitoring of these substances is crucial for understanding their impact on drug markets and potential harm (Sharma et al., 2018).

Environmental Impact and Degradation

The degradation of acetaminophen, which leads to various by-products including acetamide, has been extensively studied. Understanding the biotoxicity of these by-products is crucial for environmental safety. This research contributes to enhancing the degradation of pollutants by Advanced Oxidation Processes (AOPs) (Qutob et al., 2022).

Neurological Applications

The role of NMDA (N-methyl-D-aspartate) receptor antagonists, including ketamine, in postoperative pain management and treatment of depression and status epilepticus, represents a crucial area of research. Studies indicate ketamine's potential for neuroprotection and neurotoxicity, depending on the context of use (Yan & Jiang, 2014; Suzuki, 2009).

Therapeutic Evidence and Mechanisms of Action

Research on N-acetylcysteine (NAC) in psychiatry suggests its utility in treating psychiatric disorders, modulating pathways beyond its antioxidant properties. This indicates the compound's potential in modulating glutamatergic, neurotropic, and inflammatory pathways, offering insights into novel therapeutic mechanisms (Dean et al., 2011).

Properties

IUPAC Name

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O.2ClH/c1-11-8-10(14)13(3)9-4-6-12(2)7-5-9;;/h9,11H,4-8H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUDBERWAFFQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N(C)C1CCN(CC1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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